

(Rac)-BRD0705 chemical properties

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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B10819768

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An In-Depth Technical Guide on the Chemical Properties and Biological Activity of **(Rac)-BRD0705**

Abstract

(Rac)-BRD0705 is the racemic mixture containing BRD0705, a potent and paralog-selective inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α).^{[1][2][3]} The active (S)-enantiomer, BRD0705, demonstrates approximately 8-fold higher selectivity for GSK3 α over its paralog, GSK3 β .^{[4][5]} This selectivity is significant because it allows for the inhibition of GSK3 α kinase activity without activating the Wnt/ β -catenin signaling pathway, a common consequence of dual GSK3 α/β inhibition that can raise neoplastic concerns. Developed through a rational, structure-based design approach, BRD0705 has emerged as a critical chemical tool for studying the distinct biological roles of GSK3 paralogs and as a potential therapeutic agent, particularly in acute myeloid leukemia (AML).

Chemical and Physical Properties

(Rac)-BRD0705 and its active enantiomer BRD0705 are characterized by a hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one core structure. The racemic mixture is noted as being less active than the pure (S)-enantiomer. The detailed chemical properties are summarized below.

Property	Value	Source(s)
Compound Name	(Rac)-BRD0705	
Active Enantiomer	BRD0705 / (S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,4,6,7,8-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one	
CAS Number	1597440-03-3 ((Rac)-BRD0705) 2056261-41-5 (BRD0705)	
Molecular Formula	C ₂₀ H ₂₃ N ₃ O	
Molecular Weight	321.42 g/mol	
Purity	>99%	
IC ₅₀ for GSK3 α	66 nM (for BRD0705)	
IC ₅₀ for GSK3 β	515 nM (for BRD0705)	
Binding Affinity (Kd)	4.8 μ M (for GSK3 α)	
Appearance	Solid	
Solubility	Soluble in DMSO and Methanol	
Storage	Powder: -20°C for up to 24 months. Stock Solutions (in DMSO): -20°C for up to one month.	
SMILES	<chem>CC[C@@]1(C2=CNNC2=NC2=C1C(=O)CC(C)(C)C2)c1ccccc1</chem>	
InChI Key	NCKLQXXBRWCYMA-FQEVSTJZSA-N	

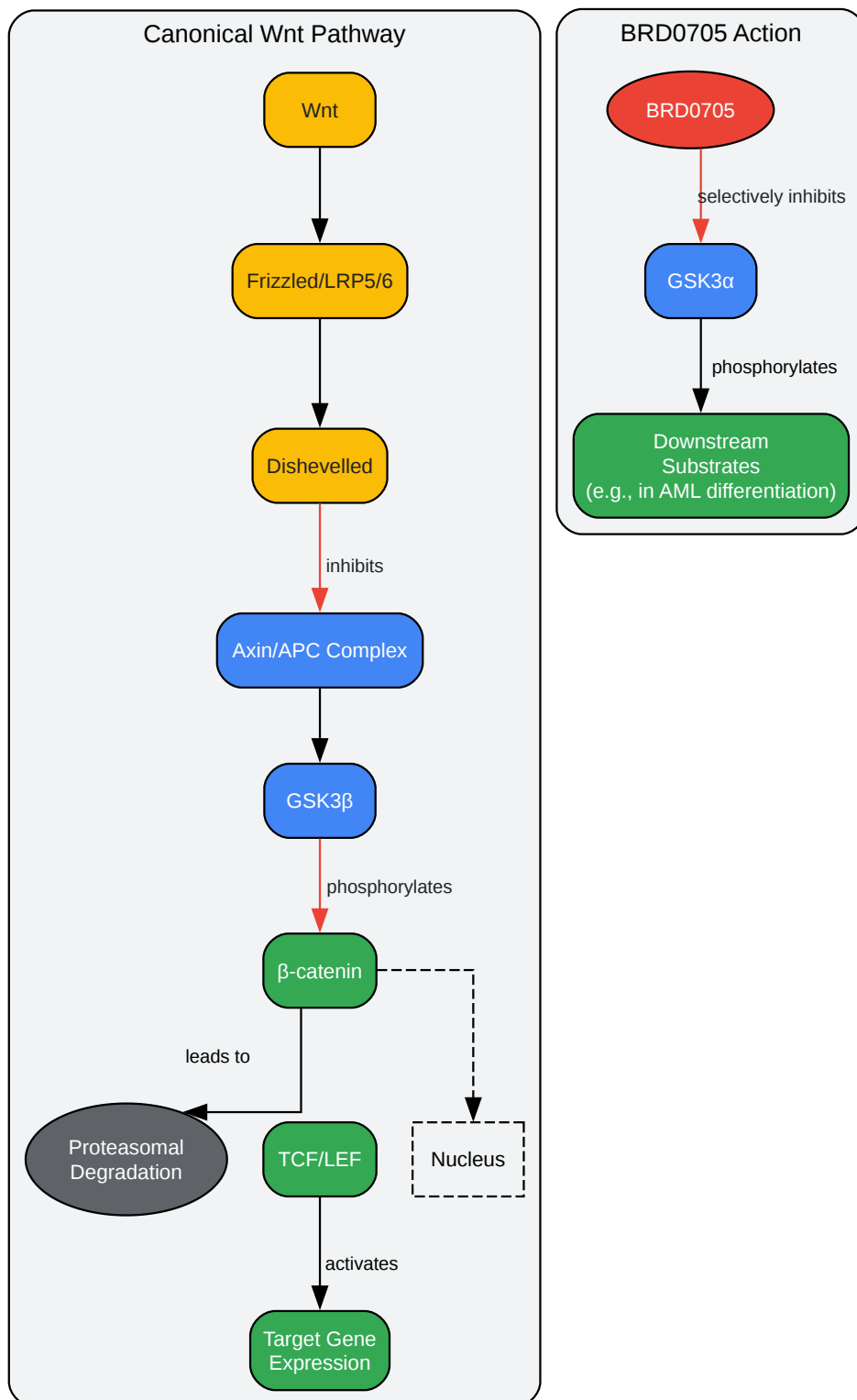
Mechanism of Action and Signaling Pathways

BRD0705 was designed to exploit a single amino acid difference in the ATP-binding domains of GSK3 paralogs: a glutamic acid (Glu196) in GSK3 α versus an aspartic acid (Asp133) in GSK3 β . This "Asp-Glu switch" allows for a rational design that achieves selective inhibition.

The primary mechanism of BRD0705 is the selective inhibition of GSK3 α 's kinase activity. Unlike pan-GSK3 inhibitors, this selective action does not lead to the stabilization and nuclear translocation of β -catenin. In many cellular contexts, GSK3 β is the primary regulator of β -catenin phosphorylation, which marks it for degradation. Inhibition of GSK3 β leads to β -catenin accumulation and activation of the canonical Wnt signaling pathway, a potential driver of oncogenesis. By sparing GSK3 β , BRD0705 avoids this effect.

In acute myeloid leukemia (AML), GSK3 α inhibition with BRD0705 has been shown to induce myeloid differentiation and impair the formation of leukemia colonies without affecting normal hematopoietic cells. Furthermore, in models of Fragile X syndrome, BRD0705 acts downstream of the ERK1/2 signaling pathway to correct exaggerated protein synthesis.

GSK3 Signaling and Point of BRD0705 Inhibition

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Caption: GSK3 signaling pathways and the selective inhibition of GSK3 α by BRD0705.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of **(Rac)-BRD0705** in research. Below are summaries of key experimental protocols derived from published studies.

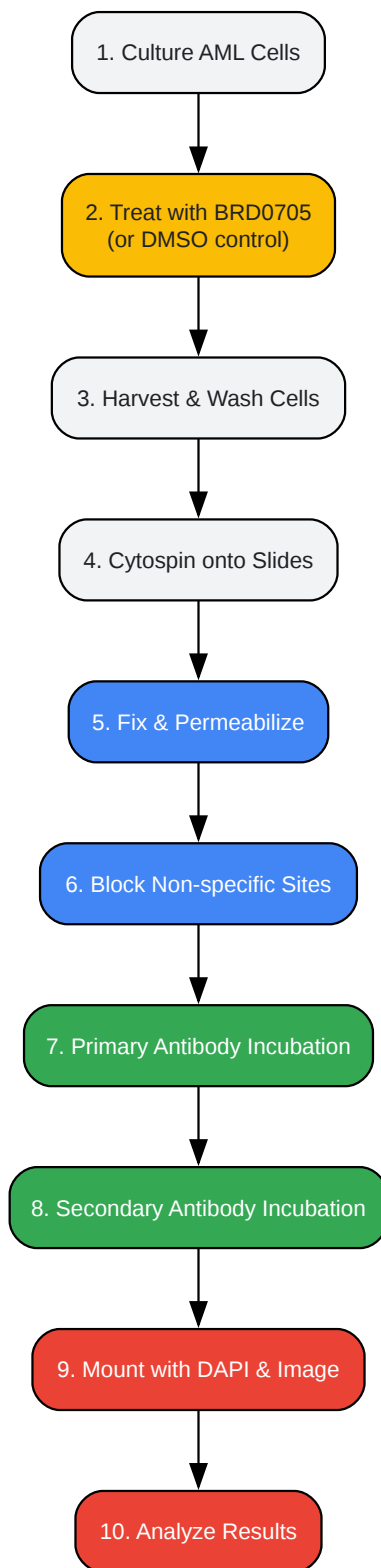
In Vitro: AML Cell Differentiation and Immunofluorescence

This protocol is adapted from studies assessing the effect of BRD0705 on AML cell lines.

- Cell Culture: Culture AML cell lines (e.g., HL-60, U937, MV4–11) in appropriate media and conditions.
- Treatment: Treat cells with either DMSO (vehicle control) or BRD0705 at a final concentration of 20 μ M for 24 hours.
- Cell Harvesting and Preparation:
 - Harvest 30,000 to 50,000 cells per sample.
 - Wash cells in a solution of PBS with 2% FBS.
 - Cytospin the cells onto poly-L-Lysine coated slides.
- Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde for 20 minutes at room temperature.
 - Permeabilize with 0.2% Triton X-100 for 30 minutes at 4°C.
- Blocking and Staining:
 - Block with 1% BSA/0.05% Triton X-100 for 1 hour at room temperature.
 - Incubate with a primary antibody (e.g., anti- β -catenin, diluted 1/500) for 1 hour.
 - Wash slides three times for 5 minutes each.

- Incubate with a corresponding secondary antibody for 1 hour.
- Wash slides three times for 5 minutes each.
- Mounting and Imaging:
 - Mount slides using an antifade mounting medium containing DAPI (for nuclear staining).
 - Image using a confocal microscope.
 - Analyze images using software such as ImageJ.

Experimental Workflow: In Vitro AML Cell Treatment

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